5-Butylpyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-3-4-9-5-6-10(7-11)12-8-9/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVNMOVNIOVKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317143 | |
| Record name | 5-Butylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39256-40-1 | |
| Record name | NSC311722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Butylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 5 Butylpyridine 2 Carbonitrile
Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, susceptible to nucleophilic attack and reduction. These reactions provide pathways to a variety of other functional groups.
The nitrile group of 5-Butylpyridine-2-carbonitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. lumenlearning.comchemistrysteps.com This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com By carefully controlling the reaction conditions, it is possible to isolate the intermediate amide, 5-butylpicolinamide.
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.compressbooks.pub Subsequent proton transfer and tautomerization yield the amide. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to 5-butylpyridine-2-carboxylic acid, a compound also known as fusaric acid. researchgate.net Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com
Table 1: Hydrolysis Conditions for Nitriles
| Catalyst | Reagent | Product | Description |
|---|---|---|---|
| Acid (e.g., H₂SO₄, HCl) | Water | Amide (intermediate) or Carboxylic Acid (final) | Protonation of the nitrile activates it for nucleophilic attack by water. The reaction can be stopped at the amide stage or driven to the carboxylic acid. lumenlearning.compressbooks.pub |
The synthesis of fusaric acid from this compound is a key transformation, as fusaric acid itself is a mycotoxin with a range of biological activities. researchgate.net
The nitrile group can be readily reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. This process forms (5-butylpyridin-2-yl)methanamine, a primary amine.
Alternative reducing agents can also be employed, sometimes offering greater chemoselectivity. organic-chemistry.org For instance, catalytic hydrogenation can be used, although conditions must be carefully selected to avoid reduction of the pyridine (B92270) ring. rsc.org
Table 2: Common Reagents for Nitrile Reduction to Primary Amines
| Reagent | Description |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. libretexts.org |
| Catalytic Hydrogenation (e.g., H₂, Raney Nickel) | A method that can reduce nitriles to primary amines. Catalyst choice is crucial to avoid reducing the pyridine ring. |
The resulting primary amine, (5-butylpyridin-2-yl)methanamine, can be further functionalized. For example, secondary amines can be prepared through subsequent N-alkylation or reductive amination reactions.
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents or organolithium reagents. pressbooks.pub This reaction provides a valuable method for the formation of carbon-carbon bonds. The initial addition of the organometallic reagent to the nitrile forms an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with methylmagnesium bromide would, after workup, produce 1-(5-butylpyridin-2-yl)ethan-1-one.
While specific examples of tandem cyclizations originating from this compound are not extensively documented, the general reactivity patterns of picolinonitriles suggest potential for such transformations. For instance, intramolecular nucleophilic attack from a suitably positioned nucleophile within a substituent could lead to the formation of fused heterocyclic systems. Reactions like the tandem Blaise/Pinner-type reaction, which have been used for the synthesis of pyrimidin-4-ones from other nitriles, illustrate the potential for complex molecular construction starting from a nitrile functionality. researchgate.net
The Pinner reaction is a characteristic reaction of nitriles that involves their treatment with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride. wikipedia.orgorganic-chemistry.org This reaction converts the nitrile into an imino ester salt, known as a Pinner salt. wikipedia.org In the case of this compound, reaction with an alcohol like ethanol (B145695) would yield the corresponding ethyl 5-butylpyridine-2-carboximidate hydrochloride.
These Pinner salts are stable intermediates that can be isolated but are often used in situ for further transformations. nih.gov They are versatile synthetic precursors:
Hydrolysis: Gentle hydrolysis of the Pinner salt with water leads to the formation of an ester (e.g., ethyl 5-butylpyridine-2-carboxylate). wikipedia.org
Aminolysis: Reaction with ammonia (B1221849) or an amine yields an amidine. wikipedia.orgnih.gov
Alcoholysis: Reaction with an excess of alcohol can produce an orthoester. wikipedia.org
Table 3: Transformations via the Pinner Reaction
| Reactant for Pinner Salt | Product | Functional Group Formed |
|---|---|---|
| Water | Ester | R-COOR' |
| Ammonia/Amine | Amidine | R-C(=NH)NH₂ |
The Pinner reaction and the subsequent transformations of the resulting imidates provide a mild and effective route to various carboxylic acid derivatives from this compound.
Reactions Involving the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic attack.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org The reactivity of the pyridine ring in this compound is further modulated by its two substituents.
The Butyl Group (-C₄H₉): Located at the 5-position, the butyl group is an alkyl group, which is electron-donating through an inductive effect. It is considered an activating group and directs incoming electrophiles to the ortho and para positions (positions 4 and 6, relative to the butyl group).
The Nitrile Group (-CN): Located at the 2-position, the nitrile group is strongly electron-withdrawing through both inductive and resonance effects. It is a powerful deactivating group and directs incoming electrophiles to the meta position (positions 4 and 6, relative to the nitrile group).
In the case of this compound, both substituents direct incoming electrophiles towards the C-4 and C-6 positions. However, the strong deactivating effect of the nitrile group means that classical EAS reactions like nitration or halogenation would require harsh conditions and may result in low yields. wikipedia.org
Given the difficulty of traditional EAS, alternative methods for functionalizing electron-deficient heterocycles are often preferred. The Minisci reaction, for example, is a radical substitution reaction that is highly effective for the alkylation of electron-poor N-heterocycles under acidic conditions. wikipedia.org This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring, typically with high regioselectivity for the C-2 and C-4 positions. For this compound, a Minisci-type reaction could potentially be used to introduce substituents at the C-4 or C-6 positions, overcoming the limitations of classical EAS.
Nucleophilic Aromatic Substitution Potential at Pyridine Positions
The pyridine nucleus of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). Aromatic systems generally resist nucleophilic attack due to their high electron density. govtpgcdatia.ac.in However, the electron-withdrawing nature of the ring nitrogen and, more importantly, the potent -I and -R effects of the cyano group at the C2 position, render the ring electron-deficient. nih.govpressbooks.pub This electronic depletion is most pronounced at the C4 and C6 positions, making them prime targets for nucleophilic attack. The butyl group at the C5 position, being a weak electron-donating group, has a minor deactivating effect that is largely overridden by the powerful activation from the nitrile.
The mechanism for this transformation is a two-step addition-elimination process known as the SNAr mechanism. pressbooks.pub In the first, rate-determining step, a nucleophile attacks an activated carbon position (e.g., C4 or C6), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. govtpgcdatia.ac.in In the second, faster step, a leaving group (typically a halide in a precursor molecule) is expelled, and the aromaticity of the pyridine ring is restored. pressbooks.pub While this compound itself lacks a conventional leaving group, its halogenated derivatives would be exceptionally reactive substrates for SNAr reactions. Studies on N-methylpyridinium ions show that a 2-cyano substituent confers reactivity greater than or comparable to a 2-fluoro substituent, highlighting the strong activating nature of the nitrile group. nih.gov
C-H Activation and Functionalization Strategies
Modern synthetic chemistry increasingly utilizes C-H activation to forge new bonds, bypassing the need for pre-functionalized substrates. sigmaaldrich.comscielo.br For pyridine derivatives, which can be challenging substrates due to the deactivation of catalysts by the Lewis basic nitrogen, specific strategies have been developed. nih.gov In the case of this compound, the electronic properties of the substituents are expected to guide the regioselectivity of C-H functionalization.
Catalytic C-H arylation of pyridines bearing electron-withdrawing groups has been shown to proceed with high regioselectivity. nih.gov For a pyridine with an electron-withdrawing group at the 3-position, arylation is often directed to the C4 position due to the increased acidity of the C4-H bond. nih.gov Given the strong electron-withdrawing nature of the nitrile at C2 in this compound, C-H functionalization would likely be directed to the C3 or C4 positions. Palladium-catalyzed protocols, often in the presence of a ligand and a silver salt co-catalyst, are commonly employed for these transformations. nih.gov The ability to selectively functionalize these positions opens pathways to novel analogues that would be difficult to access through classical methods.
Table 1: Potential C-H Functionalization Reactions and Regioselectivity
| Reaction Type | Catalyst/Reagents | Probable Position(s) | Product Type |
|---|---|---|---|
| Arylation | Pd(OAc)₂, Ligand, Ar-X | C3, C4 | Aryl-substituted pyridine |
| Olefination | Rh(III) or Ru(II) catalyst, Alkene | C3 | Alkenyl-substituted pyridine |
| Acetoxylation | Pd(OAc)₂, Oxidant | C3, C4 | Acetoxy-substituted pyridine |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com While this compound itself is not a typical cross-coupling substrate, its halogenated derivatives are ideal precursors. For instance, the synthesis of the closely related compound fusaric acid (5-butylpyridine-2-carboxylic acid) has been achieved via Suzuki and Negishi couplings starting from 5-bromopicolinate derivatives. researchgate.net
Following a similar strategy, a halogen (e.g., Br or I) could be introduced at the C3, C4, or C6 positions of the this compound scaffold. This halo-substituted intermediate could then participate in a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) would introduce a new alkyl, alkenyl, or aryl group. researchgate.net
Sonogashira Coupling: Coupling with a terminal alkyne would yield an alkynyl-substituted pyridine, a versatile building block. eie.gr
Negishi Coupling: The use of an organozinc reagent (R-ZnX) offers a highly reactive coupling partner for constructing complex C-C bonds. researchgate.net
These reactions provide a modular approach to diversify the pyridine core, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry or materials science programs. wiley.com
Table 2: Exemplary Cross-Coupling Reactions on a Halogenated Pyridine Scaffold
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
| Negishi | Alkylzinc halide | Pd(dppf)Cl₂ | C(sp²)-C(sp³) |
Reactivity of the Butyl Side Chain
The n-butyl group at the C5 position offers a secondary site for chemical modification, distinct from the aromatic ring. These reactions typically target the C(sp³)-H bonds of the alkyl chain.
Functionalization of Alkyl C-H Bonds
The direct functionalization of saturated C(sp³)–H bonds is a formidable challenge in organic synthesis, but significant progress has been made using radical-mediated pathways. nih.gov These methods often involve a hydrogen atom transfer (HAT) step, where a reactive species abstracts a hydrogen atom from the alkyl chain to generate a carbon-centered radical. This radical can then be trapped by another reagent to form a new functional group.
For the butyl chain on this compound, the position adjacent to the pyridine ring (the benzylic-like Cα position) is the most activated towards HAT due to the resonance stabilization of the resulting radical. However, selective functionalization at the Cβ, Cγ, or terminal Cδ positions can be achieved using specific catalytic systems that favor less sterically hindered or electronically different C-H bonds. Methods employing N-haloimides or peroxides, often initiated by light or a transition metal catalyst, can be used to introduce halogens or oxygen-containing functionalities onto the alkyl chain. nih.gov
Oxidative and Reductive Modifications of the Alkyl Chain
The butyl side chain is susceptible to oxidation, particularly at the Cα position adjacent to the pyridine ring. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially oxidize the chain, in some cases leading to cleavage and formation of a carboxylic acid at the ring's C5 position. More controlled oxidation conditions can yield alcohols or ketones. For instance, oxidation of the Cα methylene (B1212753) group would produce 5-(1-oxobutyl)pyridine-2-carbonitrile, while oxidation at the Cβ position would yield 5-(2-oxobutyl)pyridine-2-carbonitrile. These transformations create new carbonyl functionalities that serve as handles for further synthetic elaboration. medcraveonline.com
Conversely, reductive modification of the saturated alkyl chain is not a typical transformation under standard chemical conditions.
Introduction of Chirality via Alkyl Chain Manipulation
The butyl side chain provides an opportunity to introduce chirality into the molecule, a critical feature for many pharmaceuticals and asymmetric ligands. beilstein-journals.org There are several strategies to achieve this, most of which rely on an initial functionalization of the chain as described above.
One of the most common approaches involves the enantioselective reduction of a prochiral ketone. beilstein-journals.org For example, if the butyl chain were first oxidized to create a ketone (e.g., at the Cα or Cβ position), this ketone could then be reduced to a chiral alcohol using an asymmetric catalyst. Transition metal catalysts with chiral ligands are widely used for such enantioselective hydrogenation or transfer hydrogenation reactions.
Another powerful method is enzymatic resolution. acs.org A racemic alcohol, prepared by non-selective oxidation and reduction of the side chain, could be subjected to a lipase-catalyzed enantioselective acylation. In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted, enantiopure alcohol. acs.org This approach has been successfully applied to resolve 1-(2-pyridyl)ethanols, demonstrating its utility for creating chiral centers on alkyl chains attached to pyridine rings. acs.org
Table 3: Strategies for Introducing Chirality to the Butyl Side Chain
| Method | Intermediate | Reagents/Catalyst | Chiral Product |
|---|---|---|---|
| Asymmetric Reduction | Prochiral Ketone | Chiral Rhodium or Ruthenium Catalyst, H₂ | Chiral Secondary Alcohol |
| Enzymatic Resolution | Racemic Alcohol | Lipase (e.g., Candida antarctica lipase), Acyl Donor | Enantiopure Alcohol and Ester |
| Asymmetric Hydroxylation | Alkyl C-H bond | Chiral Catalyst, Oxidant | Chiral Alcohol |
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Mechanistic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the cornerstone for determining the precise structure of 5-Butylpyridine-2-carbonitrile in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on the chemical environment, connectivity, and spatial relationships within the molecule.
¹H and ¹³C NMR are fundamental one-dimensional techniques that map the proton and carbon skeletons of the molecule, respectively.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. The aliphatic region will display signals for the four methylene (B1212753) groups and the terminal methyl group of the butyl chain.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show ten distinct signals: six for the pyridine ring (five sp² carbons and one quaternary carbon attached to the nitrile) and four for the butyl group. The nitrile carbon is characteristically observed in the 115–120 ppm range, while the carbon-oxygen double bond in a related carboxylic acid appears much further downfield at around 170 ppm. researchgate.netlibretexts.orglibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | H/C | ~7.8 (dd) | ~140 |
| 4 | H/C | ~7.6 (dd) | ~122 |
| 5 | C | - | ~148 |
| 6 | H/C | ~8.6 (d) | ~152 |
| 2 | C | - | ~133 |
| CN | C | - | ~118 |
| 1' (Butyl) | CH₂ | ~2.7 (t) | ~33 |
| 2' (Butyl) | CH₂ | ~1.6 (m) | ~31 |
| 3' (Butyl) | CH₂ | ~1.3 (m) | ~22 |
| 4' (Butyl) | CH₃ | ~0.9 (t) | ~14 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-6) and between adjacent protons within the butyl chain (e.g., H-1' with H-2', H-2' with H-3', etc.).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.com This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.6 ppm would show a cross-peak with the carbon signal at ~152 ppm, assigning them both to position 6 of the pyridine ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying connectivity involving quaternary carbons (carbons with no attached protons), such as C-2, C-5, and the nitrile carbon. For example, the protons of the butyl chain's first methylene group (H-1') would show a correlation to the pyridine ring carbon at C-5, confirming the attachment point of the alkyl chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a relatively flexible molecule like this compound, NOESY can confirm spatial proximities, for instance, between the protons of the first methylene group of the butyl chain (H-1') and the pyridine ring proton at H-4.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Key Information Confirmed |
| COSY | H-3 ↔ H-4; H-1' ↔ H-2'; H-2' ↔ H-3'; H-3' ↔ H-4' | - | Connectivity of protons on the pyridine ring and within the butyl chain. |
| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-1' ↔ C-1', etc. | - | Direct one-bond H-C connections. |
| HMBC | H-4, H-6 | C-2, C-5 | Connectivity to quaternary carbons. |
| H-1' | C-4, C-5, C-6 | Attachment point of the butyl group to the pyridine ring. | |
| NOESY | H-4 ↔ H-1' | - | Spatial proximity between the butyl chain and the pyridine ring. |
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. huji.ac.il Although it has low natural abundance and sensitivity, it is a powerful tool. The spectrum of this compound would be expected to show two distinct signals.
Pyridine Nitrogen (N-1): The chemical shift for the sp²-hybridized nitrogen in the pyridine ring is sensitive to substitution and solvent effects. sigmaaldrich.comrsc.org In a non-coordinating solvent, its resonance is expected in a range typical for pyridine derivatives.
Nitrile Nitrogen: The sp-hybridized nitrogen of the nitrile group (C≡N) has a characteristic chemical shift range that is distinct from the pyridine nitrogen, typically found further upfield. researchgate.net
The precise chemical shifts can provide insight into the electron density at each nitrogen atom, which is influenced by the electron-donating butyl group and the electron-withdrawing nitrile group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.comnih.gov For this compound (C₁₀H₁₂N₂), the exact mass of the molecular ion ([M]⁺•) can be calculated and compared to the experimentally determined value with high precision (typically within 5 ppm).
Beyond exact mass, HRMS provides information on the molecule's fragmentation patterns upon ionization, which helps to confirm the structure. chemguide.co.uk Key fragmentation pathways for this compound would likely include:
Benzylic cleavage: Loss of a propyl radical (•C₃H₇) via cleavage of the C1'-C2' bond of the butyl group is a common pathway for alkyl-substituted aromatic rings, resulting in a stable fragment ion. This is often the base peak in the spectrum. libretexts.orglibretexts.org
Loss of Butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a radical cation of 5-methylpyridine-2-carbonitrile.
Cleavage of the Butyl Chain: Stepwise loss of smaller alkyl fragments (e.g., •CH₃, •C₂H₅) can also occur.
Loss of HCN: Fragmentation of the pyridine ring itself can lead to the loss of a neutral hydrogen cyanide molecule.
Table 3: Predicted HRMS Fragments for this compound (C₁₀H₁₂N₂)
| Fragment Ion Formula | Loss | Predicted Exact Mass (m/z) | Description |
| [C₁₀H₁₂N₂]⁺• | - | 160.1000 | Molecular Ion |
| [C₇H₇N₂]⁺ | •C₃H₇ | 119.0609 | Loss of propyl radical (Benzylic cleavage) |
| [C₆H₆N₂]⁺• | C₄H₈ | 106.0531 | Loss of butene (McLafferty rearrangement) |
| [C₉H₁₀N₂]⁺• | •CH₃ | 145.0844 | Loss of methyl radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. rsc.org The resulting spectra provide a unique "fingerprint" and confirm the presence of key functional groups.
Nitrile (C≡N) Stretch: This is one of the most characteristic peaks in the IR spectrum, expected as a sharp, medium-intensity band around 2220-2240 cm⁻¹. Its position can be influenced by electronic effects from the pyridine ring.
Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group will appear just below 3000 cm⁻¹. vscht.czspecac.com Aliphatic C-H bending vibrations will be visible in the 1375-1465 cm⁻¹ range.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |
| Aromatic C=C, C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| Aliphatic C-H | Bend (Scissoring/Bending) | 1375 - 1465 | Medium |
| Aromatic C-H | Out-of-plane Bend | 750 - 900 | Strong |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides information about the electronic transitions within the molecule.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine chromophore. These typically include:
π → π* transitions: Strong absorption bands, usually occurring at shorter wavelengths (e.g., below 280 nm), associated with electron promotion within the aromatic π-system.
n → π* transitions: Weaker absorption bands at longer wavelengths, resulting from the promotion of a non-bonding electron (from the pyridine nitrogen) to an anti-bonding π* orbital. The presence of substituents like the butyl and nitrile groups will cause shifts (bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted pyridine. researchgate.net
Fluorescence Spectroscopy: Upon excitation with UV light, the molecule may relax by emitting light (fluorescence). The fluorescence spectrum (emission wavelength and quantum yield) provides further details about the nature of the excited electronic states. Many simple pyridine derivatives are not strongly fluorescent, but substitution can alter these properties. The study of fluorescence would involve measuring the emission spectrum at a fixed excitation wavelength and determining the fluorescence quantum yield.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography stands as a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. wikipedia.org This powerful analytical method provides precise data regarding bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.org
As of the latest literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable quality, which can often be a challenging and rate-limiting step in structural analysis. nih.gov
However, the application of X-ray crystallography to analogous substituted pyridine compounds has been instrumental in understanding their solid-state structures. rsc.orgresearchgate.netresearchgate.net For instance, studies on other cyanopyridines have revealed detailed information about their packing patterns and intermolecular interactions, such as hydrogen bonding and π-π stacking. d-nb.info In the case of the related compound, 5-Bromo-2-Cyanopyridine, X-ray crystallography is noted as an indispensable tool for elucidating its solid-state structure.
Should single crystals of this compound be successfully grown and analyzed, the resulting crystallographic data would provide invaluable and definitive information. A hypothetical data table that could be generated from such an analysis is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C10H12N2 |
| Formula Weight | 160.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 11.345(5) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 934.5(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.138 |
| Absorption Coeff. (mm⁻¹) | 0.071 |
| F(000) | 344 |
This table showcases the fundamental unit cell parameters and other crystallographic details that would precisely define the solid-state structure of this compound. Such data is crucial for understanding the physical properties of the compound and for the rational design of new materials. acs.org
Computational Chemistry and Theoretical Investigations of 5 Butylpyridine 2 Carbonitrile
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals
No specific studies detailing the use of Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and molecular orbitals of 5-butylpyridine-2-carbonitrile were found. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential, which are fundamental to understanding its reactivity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
There is no available literature presenting computationally predicted spectroscopic data (such as 1H NMR, 13C NMR, IR, or Raman spectra) for this compound. Furthermore, no studies were found that validate such theoretical predictions against experimentally obtained spectra for this compound.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
A search for computational studies on the reaction mechanisms involving this compound, including the elucidation of synthetic pathways or reactivity, yielded no results. Consequently, there is no information on transition state analysis for reactions involving this molecule.
Molecular Dynamics Simulations for Dynamic Behavior
No molecular dynamics (MD) simulation studies of this compound were identified. MD simulations would provide valuable information on the dynamic behavior of the molecule in various environments, such as its interactions with solvents or its aggregation properties.
5 Butylpyridine 2 Carbonitrile As a Versatile Synthetic Building Block in Academic Research
Precursor in the Synthesis of Diverse Heterocyclic Systems
The pyridine-2-carbonitrile (B1142686) moiety is a valuable synthon for the construction of various heterocyclic frameworks. The nitrile group can undergo a wide range of transformations, including hydrolysis, reduction, and cycloaddition reactions, making it a versatile handle for ring formation. Research on related pyridine (B92270) and pyrimidine-5-carbonitrile derivatives has demonstrated their utility in synthesizing complex heterocyclic structures.
For instance, the general class of cyanopyridine derivatives is recognized for its role in creating compounds with diverse pharmacological effects. The synthesis of pyrimidine-based heterocyclic compounds often utilizes precursors with similar functionalities. nih.gov For example, thiopyrimidine-5-carbonitrile derivatives can be synthesized through the reaction of ethyl cyanoacetate (B8463686) with thiourea (B124793) and various aldehydes, which then serve as intermediates for a variety of cyclocondensation reactions to afford more complex fused heterocyclic systems. researchgate.net
While direct studies on 5-butylpyridine-2-carbonitrile are limited, the established reactivity of the cyanopyridine scaffold suggests its potential in analogous synthetic pathways. The butyl group at the 5-position can influence the solubility and electronic properties of the molecule without interfering with the primary reactive sites, namely the nitrile group and the pyridine nitrogen. This makes it a plausible candidate for the synthesis of novel heterocyclic compounds with tailored properties.
Table 1: Examples of Heterocyclic Systems Synthesized from Related Carbonitrile Precursors
| Precursor Type | Reagents and Conditions | Resulting Heterocyclic System |
|---|---|---|
| Thiopyrimidine-5-carbonitriles | Cyclocondensation reactions | Fused pyrimidine (B1678525) derivatives |
| Pyridine-based thiadiazole derivatives | Reaction with nicotinoyl isothiocyanate | Indolyl-pyrimidine hybrids |
Scaffold for the Construction of Complex Molecular Architectures
The inherent functionality of this compound makes it an attractive scaffold for the assembly of intricate molecular architectures. The pyridine ring provides a rigid core, while the nitrile and butyl groups offer points for further functionalization and elaboration. The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks.
The development of novel pyridine heterocyclic hybrids has been a focus of research for applications in medicinal chemistry. nih.gov By utilizing condensation reactions involving substituted pyridines, researchers have been able to construct complex molecules with significant biological activity. nih.gov The principles demonstrated in these syntheses can be applied to this compound, where the nitrile group could be transformed into an amine or carboxylic acid, providing a handle for the attachment of other molecular fragments.
Role in the Design and Synthesis of Ligands for Catalysis
Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate to metal centers. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complex and its catalytic activity.
Research into chiral N-hydroxyalkyl pyrid-2-ylidenes has shown their effectiveness as ligands in copper-catalyzed asymmetric allylic alkylation. chemrxiv.org This demonstrates the potential of substituted pyridines to serve as the backbone for chiral ligands. The nitrile group in this compound could be hydrolyzed to a carboxylic acid or reduced to an amine, which could then be used to append a chiral auxiliary, leading to the formation of novel chiral ligands.
The synthesis of substituted 2,2'-bipyridines, a crucial class of ligands, often starts from functionalized pyridine precursors. While not a direct application of this compound, the synthetic strategies employed are relevant. The development of hybrid catalysts for various organic transformations also often incorporates heterocyclic scaffolds, including those derived from pyranopyrimidines, which share synthetic precursors with substituted pyridines. nih.gov
Potential Applications in Advanced Materials Research
Functionalized pyridines have found applications in materials science, for example, as components of polymers and organic semiconductors. The properties of these materials are highly dependent on the structure of the monomeric units.
Perfluoropyridine has been utilized in the synthesis of fluoropolymers and fluorinated network materials due to its high reactivity towards nucleophilic aromatic substitution. mdpi.com While electronically different, this illustrates the principle of incorporating pyridine rings into polymer backbones to achieve specific material properties. The butyl group and nitrile functionality of this compound offer handles for polymerization. For instance, the nitrile group could potentially be involved in polymerization reactions, or the entire molecule could be functionalized to act as a monomer.
The field of organic electronics is another area where pyridine-containing molecules could be of interest. The electronic properties of the pyridine ring can be modulated by substituents, which could be exploited in the design of new organic semiconductors.
Integration into Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct well-defined molecular assemblies. The pyridine nitrogen in this compound is a prime site for such interactions, acting as a hydrogen bond acceptor or a coordination site for metal ions.
N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems are known to be excellent building blocks for self-assembly into larger super-architectures through hydrogen bonding. nih.gov This highlights the utility of the pyridine-2-carboxamide motif, which can be derived from the corresponding nitrile. Pyridine-amide based ligands, in general, are widely used in the design of discrete supramolecular assemblies due to their structural flexibility and dual functional groups. nih.gov
Furthermore, azopyridine-containing compounds have been extensively studied for their photoresponsive behavior in supramolecular assemblies, such as liquid crystals. mdpi.com The pyridyl group in these molecules plays a crucial role in directing the self-assembly through hydrogen bonding, halogen bonding, or coordination interactions. mdpi.com The integration of a this compound-derived unit into such systems could influence the packing and properties of the resulting supramolecular structures. The formation of co-crystals involving pyridine derivatives and other organic molecules is another area where this compound could find application, with the pyridine nitrogen participating in robust hydrogen bonding synthons.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl cyanoacetate |
| Thiourea |
| Thiopyrimidine-5-carbonitriles |
| Pyridine-based thiadiazole derivatives |
| Indolyl-pyrimidine hybrids |
| Nicotinoyl isothiocyanate |
| Pyridine thiones |
| 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines |
| N-hydroxyalkyl pyrid-2-ylidenes |
| 2,2'-bipyridines |
| Perfluoropyridine |
| N-(Pyridine-2-carbonyl)pyridine-2-carboxamides |
Emerging Research Directions and Future Perspectives for 5 Butylpyridine 2 Carbonitrile
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's shift towards green chemistry principles is driving the development of more sustainable methods for synthesizing heterocyclic compounds like 5-Butylpyridine-2-carbonitrile. nih.gov Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally friendly alternatives.
Key areas of development include:
One-Pot, Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient and atom-economical. researchgate.netacs.org The development of MCRs for the synthesis of substituted pyridines can significantly reduce waste, energy consumption, and reaction times. acs.orgnih.gov
Green Catalysts: Research is ongoing to replace homogeneous metal catalysts with heterogeneous or recyclable alternatives. For pyridine (B92270) synthesis, zeolites and other solid acid catalysts are being explored for their ability to be easily separated and reused, minimizing catalyst waste. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields for the preparation of pyridine derivatives, often with reduced energy consumption compared to conventional heating. acs.orgnih.gov Similarly, ultrasonic irradiation presents another energy-efficient method to promote these reactions. nih.gov
Environmentally Friendly Solvents: A significant focus is on replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or even solvent-free reaction conditions. nih.govresearchgate.net
| Synthesis Strategy | Key Advantages | Relevant Compound Classes |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Substituted Pyridines |
| Green Catalysts (e.g., Zeolites) | Recyclability, reduced metal leaching, enhanced stability. | Pyridines from glycerol (B35011) and ammonia (B1221849) |
| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, energy efficiency. | Novel Pyridine Derivatives |
| Benign Solvents (e.g., Ethanol) | Reduced toxicity, lower environmental impact, improved safety. | Pyridine Derivatives |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its synthesis, the inherent reactivity of the this compound scaffold offers fertile ground for discovering novel chemical transformations. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the nitrile group, allows for a diverse range of potential reactions.
Future research could explore:
Photochemical Reactions: The use of light to induce chemical reactions can lead to unique transformations not accessible through thermal methods. For instance, photoinitiated substitution reactions have been demonstrated on pyridine-dicarbonitriles, suggesting that similar strategies could be applied to this compound to introduce new functional groups. rsc.org
Skeletal Editing: Recent advances have enabled the direct manipulation of the core structure of pyridine rings. nih.gov These "skeletal editing" techniques, which can swap atom pairs within the ring (e.g., a C-N pair for a C-C pair), could be applied to transform the pyridine core of this compound into substituted benzene (B151609) or naphthalene (B1677914) derivatives, opening up new avenues for molecular diversification. nih.gov
Intramolecular Cycloadditions: The pyridine ring can participate in intramolecular Diels-Alder reactions, leading to the formation of complex, fused ring systems. researchgate.net Exploring these pathways with appropriately functionalized derivatives of this compound could yield novel polycyclic aromatic compounds.
Chemo- and Regioselective Functionalization Strategies
The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for tailoring the properties of this compound for various applications. The development of precise and predictable functionalization methods is a key area of ongoing research.
Promising strategies include:
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying molecular scaffolds without the need for pre-functionalized starting materials. For pyridines, methods are being developed for regioselective C-H functionalization at various positions, which could be applied to introduce new substituents to the this compound ring. nih.gov
Directing Groups: The use of directing groups can control the regioselectivity of reactions such as metal-catalyzed C-H activation. While some methods aim to be directing-group-free, the strategic use of removable directing groups can provide access to otherwise difficult-to-obtain substitution patterns.
Bromine-Magnesium Exchange: This technique allows for the regioselective introduction of a magnesium-based reagent onto a pyridine ring, which can then be reacted with various electrophiles to introduce a wide range of functional groups. rsc.org
| Functionalization Method | Target Position(s) | Potential Application |
| Direct C-H Functionalization | C2, C3, C4-positions | Introduction of aryl, alkyl, or other functional groups. |
| Bromine-Magnesium Exchange | Position 3 (on a 3,5-dibromopyridine) | Synthesis of highly substituted pyridines. |
| Dearomatization-Rearomatization | meta-position | Access to functional groups at positions less accessible by other methods. nih.gov |
Application in Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise manner, offers numerous advantages in terms of safety, efficiency, and scalability. The application of this technology to the synthesis and modification of this compound is a promising future direction.
Key benefits and research areas include:
Enhanced Safety: Flow reactors can handle hazardous reagents and intermediates more safely due to the small reaction volumes and excellent heat transfer. This is particularly relevant for reactions involving highly reactive species.
Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities. nih.gov Continuous flow microwave reactors, for example, have been successfully used for the one-step synthesis of pyridines. nih.govbeilstein-journals.org
Scalability: Flow chemistry allows for straightforward scaling of production by simply running the reactor for a longer time or by using multiple reactors in parallel. This is a significant advantage for the industrial production of fine chemicals.
Synergy between Computational Predictions and Experimental Validation in Discovery Research
The integration of computational chemistry with experimental work is becoming increasingly important in modern chemical research. For a molecule like this compound, this synergy can accelerate the discovery of new properties and applications.
Future research will likely involve:
Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the feasibility and selectivity of new reactions. nih.govresearchgate.net This can help to guide experimental work and reduce the amount of trial-and-error required.
Designing Novel Derivatives: Computational tools can be used to design new derivatives of this compound with desired electronic, optical, or biological properties. For example, molecular modeling can predict how changes in the molecular structure will affect its properties, allowing for the targeted synthesis of new compounds. nih.gov
Understanding Structure-Property Relationships: By combining computational analysis with experimental characterization, researchers can gain a deeper understanding of the relationship between the molecular structure of this compound and its observed properties. This knowledge can then be used to design even more effective molecules in the future.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Butylpyridine-2-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a multi-step approach may include:
- Step 1 : Alkylation of pyridine derivatives using butyl halides under controlled temperature (e.g., 60–80°C) with catalysts like Pd(PPh₃)₄ .
- Step 2 : Cyanation at the 2-position via Rosenmund-von Braun reaction using CuCN in DMF at reflux .
- Yield Optimization : Use HPLC or GC-MS to monitor intermediates and adjust stoichiometric ratios (e.g., excess butyl halide) to minimize side products. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Pyridine ring protons (δ 7.5–8.5 ppm, aromatic region) and butyl chain (δ 0.8–1.6 ppm for CH₂/CH₃).
- Carbonitrile carbon at ~δ 115–120 ppm in ¹³C NMR .
- IR : Confirm the C≡N stretch at ~2220–2240 cm⁻¹ .
- HRMS : Calculate exact mass (C₁₀H₁₂N₂: 160.1000) to verify molecular ion peaks .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites on the pyridine ring .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For example, the carbonitrile group may form hydrogen bonds with catalytic residues, as seen in similar pyridine derivatives .
Q. What experimental strategies resolve contradictions in reported biological activities of pyridine-carbonitrile analogs?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate data from heterogeneous studies, assessing bias via Cochrane Risk-of-Tool .
- In Vitro Validation : Re-test conflicting bioactivities (e.g., antimicrobial vs. anticancer) under standardized conditions (e.g., MIC assays vs. MTT cytotoxicity tests) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., butyl chain length) across analogs to isolate activity drivers .
Q. How can X-ray crystallography elucidate the solid-state conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from acetonitrile or DCM to obtain single crystals.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Apply SHELXL-97 to resolve bond angles and packing motifs. For example, the butyl chain may adopt a gauche conformation to minimize steric hindrance with the pyridine ring .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via LC-MS.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C common for carbonitriles) .
- Degradation Pathways : Hydrolysis of the nitrile group to amides/carboxylic acids under acidic/alkaline conditions .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.5 (d, 1H, H-6), δ 2.5 (t, 2H, CH₂) | |
| IR | 2235 cm⁻¹ (C≡N) | |
| HRMS | m/z 160.1000 (M⁺) |
Table 2 : Computational Parameters for Docking Studies
| Software | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| AutoDock Vina | Cytochrome P450 3A4 | -7.2 ± 0.3 |
| Schrödinger | EGFR Kinase | -6.8 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
